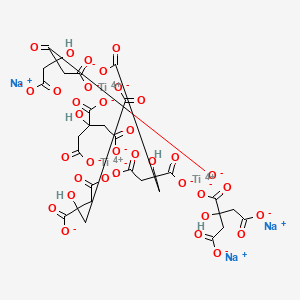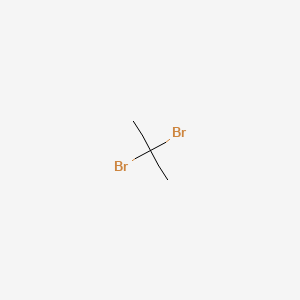
1,3-ビス(ジブロモメチル)ベンゼン
概要
説明
1,3-Bis(dibromomethyl)benzene is a chemical compound with the molecular formula C8H6Br4 . It has an average mass of 421.749 Da and a Monoisotopic mass of 417.720276 Da . It is also known by other names such as m-Xylene, α,α,α’,α’-tetrabromo-, α,α,α’,α’-Tetrabromo-m-xylene, and more .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(dibromomethyl)benzene involves bromo, bromomethyl, and dibromomethyl substituents . The packing patterns of these compounds are dominated by Br…Br contacts and C—H…Br hydrogen bonds .Physical And Chemical Properties Analysis
1,3-Bis(dibromomethyl)benzene has a density of 2.4±0.1 g/cm3, a boiling point of 340.8±37.0 °C at 760 mmHg, and a flash point of 156.1±21.2 °C . It also has a molar refractivity of 67.0±0.3 cm3, a polarizability of 26.6±0.5 10-24 cm3, and a molar volume of 176.3±3.0 cm3 .科学的研究の応用
有機合成
1,3-ビス(ジブロモメチル)ベンゼン: は、その反応性と汎用性から有機化学において貴重な化合物です。それはさまざまな有機反応の前駆体として役立ち、ジブロモメチル基はさらに官能基化を受けることができます。この化合物は、特にポリマー、医薬品、農薬の合成に役立ちます .
熱物理的特性の研究
研究者は、1,3-ビス(ジブロモメチル)ベンゼンを使用して、沸点、臨界温度、密度などの熱物理的特性を研究します。これらの研究は、さまざまな温度と圧力下での有機化合物の挙動を理解するために重要であり、産業用途にとって不可欠です .
光線力学療法
医療分野では、1,3-ビス(ジブロモメチル)ベンゼンは、光線力学療法用の光増感剤を合成するために使用できます。この療法は、光感受性化合物を用いて反応性酸素種を生成し、癌細胞を殺す治療法です .
建設資材
この化合物の誘導体は、光学ポリマー複合材料の製造に使用されます。これらの材料は建設において応用され、高度で耐久性があり、持続可能な建築資材の開発に貢献しています .
自動車産業
自動車分野では、1,3-ビス(ジブロモメチル)ベンゼンは、高性能材料を必要とする部品の作成に関与しています。その誘導体は、自動車部品に使用されるポリマーの特性を強化し、車両の安全性と効率に貢献しています .
高度複合材料
この化合物は、高度複合材料の開発にも役立っています。これらの複合材料は、航空宇宙や防衛など、ハイテク業界で使用されており、強度重量比の向上と過酷な環境条件への耐性を提供しています .
分析化学
1,3-ビス(ジブロモメチル)ベンゼン: は、分析化学において、機器の較正のための標準として使用されます。その明確に定義された特性により、分析測定の精度を確保するための優れた参照物質となっています .
環境科学
環境科学では、研究者は、1,3-ビス(ジブロモメチル)ベンゼンの分解と環境中の他の化学物質との相互作用を研究しています。その分解経路を理解することで、その環境への影響を評価し、修復戦略を開発することができます .
Safety and Hazards
1,3-Bis(dibromomethyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
1,3-bis(dibromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCUKNMLHBAGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Br)Br)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067968 | |
| Record name | 1,3-Bis(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36323-28-1 | |
| Record name | 1,3-Bis(dibromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36323-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(dibromomethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036323281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36323-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-bis(dibromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(dibromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(DIBROMOMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E45389BD3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that Br...Br contacts significantly influence the crystal packing of these compounds. Could you elaborate on the types of Br...Br interactions observed in the crystal structure of 1,3-Bis(dibromomethyl)benzene and their significance?
A1: The research paper describes two types of Br...Br interactions: Type I and Type II. While it doesn't explicitly detail which type is present in 1,3-Bis(dibromomethyl)benzene, it emphasizes that these interactions, shorter than twice the van der Waals radius of bromine (3.7 Å) [], play a crucial role in dictating the molecule's arrangement within the crystal lattice. Understanding these interactions can be crucial for predicting physical properties and potentially influencing the design of future materials incorporating this molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)




![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)



